

"3-Fluoro-6-methylpyridin-2-amine" properties and characteristics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluoro-6-methylpyridin-2-amine**

Cat. No.: **B1441904**

[Get Quote](#)

An In-depth Technical Guide to **3-Fluoro-6-methylpyridin-2-amine**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **3-Fluoro-6-methylpyridin-2-amine**, a key building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, provides a validated synthesis protocol, and explores its applications, with a focus on its role in the development of kinase inhibitors. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Physicochemical Properties

3-Fluoro-6-methylpyridin-2-amine is a substituted aminopyridine. The presence of a fluorine atom at the 3-position and a methyl group at the 6-position significantly influences its chemical reactivity and biological activity.

Property	Value
CAS Number	1244331-59-9
Molecular Formula	C ₆ H ₇ FN ₂
Molecular Weight	126.13 g/mol
Appearance	Off-white to light yellow crystalline powder
Melting Point	68-72 °C
Boiling Point	Not available
Solubility	Soluble in DMSO, Methanol
Storage Temperature	2-8°C

Synthesis of 3-Fluoro-6-methylpyridin-2-amine

The synthesis of **3-Fluoro-6-methylpyridin-2-amine** can be achieved through a multi-step process starting from 2-amino-6-methylpyridine. A common and effective method involves a diazotization-fluorination reaction, followed by nitration and subsequent reduction.

Synthesis Pathway

The overall synthetic route is depicted below. This pathway is chosen for its reliability and scalability in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **3-Fluoro-6-methylpyridin-2-amine**.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Fluoro-6-methylpyridine

- **Diazotization:** Dissolve 2-amino-6-methylpyridine in an aqueous solution of tetrafluoroboric acid (HBF_4) at 0°C .
- Slowly add an aqueous solution of sodium nitrite (NaNO_2) while maintaining the temperature below 5°C .
- Stir the resulting diazonium salt solution for 30 minutes at 0°C .
- **Fluorination (Balz-Schiemann reaction):** Gently heat the solution to induce decomposition of the diazonium salt, leading to the formation of 2-fluoro-6-methylpyridine.
- Extract the product with a suitable organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

Step 2: Synthesis of 2-Fluoro-3-nitro-6-methylpyridine

- **Nitration:** Add 2-fluoro-6-methylpyridine dropwise to a mixture of concentrated nitric acid and sulfuric acid at 0°C .
- Allow the reaction mixture to warm to room temperature and stir for several hours.
- Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
- Filter the solid, wash with water, and dry to obtain 2-fluoro-3-nitro-6-methylpyridine.

Step 3: Synthesis of **3-Fluoro-6-methylpyridin-2-amine**

- **Reduction:** Suspend 2-fluoro-3-nitro-6-methylpyridine in a mixture of ethanol and water.
- Add iron powder and ammonium chloride.
- Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
- Filter the hot reaction mixture through celite to remove the iron catalyst.

- Concentrate the filtrate under reduced pressure to remove ethanol.
- Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, **3-fluoro-6-methylpyridin-2-amine**.

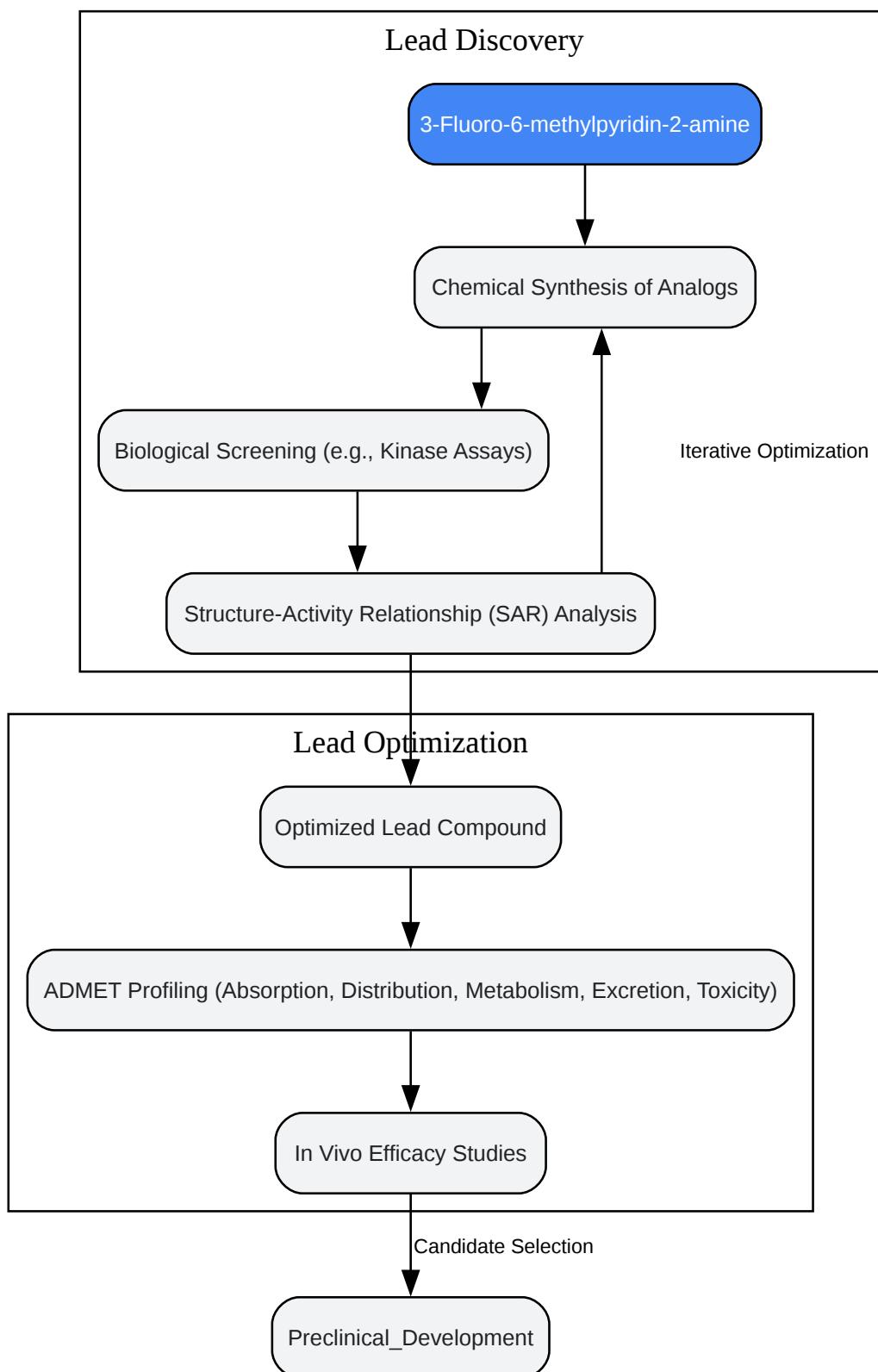
Spectroscopic Data

The structural confirmation of **3-Fluoro-6-methylpyridin-2-amine** is typically achieved through a combination of spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The fluorine atom will cause splitting of the adjacent proton signals.
- ^{13}C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large coupling constant.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($\text{m/z} = 126.13$).
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine group, C-F stretching, and aromatic C-H and C=C stretching vibrations.

Applications in Research and Drug Development

3-Fluoro-6-methylpyridin-2-amine is a valuable building block in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors for cancer therapy.


Kinase Inhibitors

The aminopyridine scaffold is a common feature in many kinase inhibitors. The fluorine atom can enhance binding affinity to the target protein through hydrogen bonding interactions and can also improve the metabolic stability and pharmacokinetic properties of the drug candidate.

For instance, this compound can be used as a starting material for the synthesis of inhibitors of enzymes such as Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.

Logical Workflow for Application

The following diagram illustrates the workflow for utilizing **3-Fluoro-6-methylpyridin-2-amine** in a drug discovery program.

[Click to download full resolution via product page](#)

Caption: Drug discovery workflow using **3-Fluoro-6-methylpyridin-2-amine**.

Safety and Handling

3-Fluoro-6-methylpyridin-2-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

References

- To cite this document: BenchChem. ["3-Fluoro-6-methylpyridin-2-amine" properties and characteristics]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1441904#3-fluoro-6-methylpyridin-2-amine-properties-and-characteristics\]](https://www.benchchem.com/product/b1441904#3-fluoro-6-methylpyridin-2-amine-properties-and-characteristics)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com